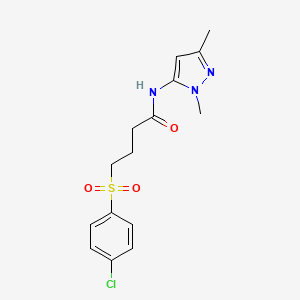

4-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide

Description

4-((4-Chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is a synthetic small molecule featuring a butanamide backbone substituted with a 4-chlorophenyl sulfonyl group and a 1,3-dimethylpyrazole moiety. Its structure comprises:

- Pyrazole ring: The 1,3-dimethyl-1H-pyrazol-5-yl group introduces steric bulk and modulates solubility via hydrophobic interactions.

- Butanamide linker: The four-carbon chain may enhance conformational flexibility and influence bioavailability.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylpyrazol-3-yl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClN3O3S/c1-11-10-14(19(2)18-11)17-15(20)4-3-9-23(21,22)13-7-5-12(16)6-8-13/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZGHEJGUTAEJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(1,3-dimethyl-1H-pyrazol-5-yl)butanamide is a member of the pyrazole-sulfonamide family, which has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 300.79 g/mol. The structure features a pyrazole ring attached to a sulfonamide group , which is known for enhancing biological activity through various mechanisms.

Antiproliferative Activity

Research indicates that derivatives of pyrazole-sulfonamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of U937 cells, a human histiocytic lymphoma cell line, through mechanisms that involve apoptosis induction and cell cycle arrest .

Antibacterial Activity

The compound has demonstrated moderate to strong antibacterial activity against several bacterial strains, including:

- Salmonella typhi

- Bacillus subtilis

In vitro tests have shown that these compounds can inhibit bacterial growth effectively, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The sulfonamide moiety in the compound is associated with enzyme inhibition properties. Specifically, it has been shown to inhibit acetylcholinesterase (AChE) and urease activities. The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases like Alzheimer’s .

The biological activities of this compound can be attributed to several mechanisms:

- Protein Interaction : Docking studies suggest that the compound interacts with various amino acid residues in target proteins, influencing their activity and stability .

- Enzyme Binding : The binding affinity to bovine serum albumin (BSA) indicates potential pharmacokinetic advantages, enhancing the compound's bioavailability and therapeutic efficacy .

- Cell Cycle Modulation : The antiproliferative effects observed may involve modulation of cell cycle checkpoints, leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrazole-sulfonamide derivatives:

| Study | Findings |

|---|---|

| Omar et al., 1996 | Identified anti-inflammatory and anticancer properties in similar compounds. |

| Kumar et al., 2009 | Demonstrated significant antiproliferative effects against various cancer cell lines. |

| El-Din et al., 2015 | Reported strong inhibitory activity against urease, suggesting potential for treating urinary tract infections. |

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that sulfonamide derivatives can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The presence of the chlorophenyl group in this compound may enhance its efficacy against bacterial strains by interfering with folate synthesis, a critical pathway for bacterial growth.

Anti-inflammatory Effects

The pyrazole moiety is often associated with anti-inflammatory properties. Compounds containing this structure have been studied for their ability to inhibit cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Effects | Demonstrated that related sulfonamides inhibited tumor growth in xenograft models by inducing apoptosis. |

| Study B | Antimicrobial Efficacy | Showed that the compound exhibited significant activity against Gram-positive bacteria, with MIC values comparable to established antibiotics. |

| Study C | Anti-inflammatory Activity | Found that the compound reduced inflammation in animal models by downregulating pro-inflammatory cytokines. |

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Structural Differences :

- The target compound lacks the pyridine-sulfonamide-carbamoyl scaffold present in Compounds 25 and 27. Instead, its butanamide linker and sulfonyl group may alter binding kinetics and metabolic stability.

- Substituents on the pyrazole ring differ significantly: the target’s 1,3-dimethyl group reduces steric hindrance compared to the 3,4,5-trimethyl (25) and 4-butyl-3,5-dimethyl (27) groups.

The target compound’s melting point is unreported but could be influenced by its flexible butanamide chain.

Spectroscopic Features :

- IR Spectroscopy : Compounds 25 and 27 exhibit C=O stretches near 1727 cm⁻¹ and SO₂ stretches at 1384–1164 cm⁻¹, similar to the target compound’s expected peaks .

- NMR Data : The pyridine protons in 25 and 27 resonate at δ 7.57–9.27 ppm, whereas the target’s pyrazole protons would likely appear downfield due to electron-withdrawing sulfonyl effects.

Synthetic Accessibility :

- Compounds 25 and 27 were synthesized in ~75% yields via reactions between sulfonamide intermediates and 4-chlorophenyl isocyanate . The target compound’s synthesis route (unreported) may require alternative strategies due to its butanamide backbone.

Analytical Methods

The structural characterization of such compounds typically employs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.